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molecular formula C9H6N2OS B049272 2-Cyano-6-methoxybenzothiazole CAS No. 943-03-3

2-Cyano-6-methoxybenzothiazole

Cat. No. B049272
M. Wt: 190.22 g/mol
InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

6-methoxybenzo[d]thiazol-2-amine (9 g, 50 mmol) was reacted with CuCN (8.96 g, 100 mmol) according to the procedure as described in Example 61, Step A to give the title compound as a white solid (2.1 g, 22%). The compound was characterized by the following spectroscopic data:
Quantity
9 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
8.96 g
Type
reactant
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8](N)[S:9][C:5]=2[CH:4]=1.[C:13]([Cu])#[N:14]>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([C:13]#[N:14])[S:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)N)C=C1
Name
CuCN
Quantity
8.96 g
Type
reactant
Smiles
C(#N)[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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